molecular formula C8H17NO4S B013960 N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt CAS No. 111282-24-7

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

Cat. No. B013960
M. Wt: 223.29 g/mol
InChI Key: OUBXNWVHYCHHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Methyl-N-(3-sulfopropyl)morpholinium salts and related morpholinium-based compounds involves several steps, including the reaction of morpholine with different agents. For instance, reactions of N-methyloxazolidine or N-methylmorpholine with 3-fluoropropyl bromide or iodopropane have been used to produce quaternary salts, which are then metathesized with various metal salts to yield ionic liquids (Jinwi Kim, R. Singh, J. Shreeve, 2004). Additionally, the introduction of a methylene bridged-amine (morpholinomethyl) functionality in certain compounds has been achieved through microwave irradiation, demonstrating an efficient route for modifying the morpholine ring (J. Matić, I. Nekola, A. Višnjevac, R. Kobetić, I. Martin‐Kleiner, M. Kralj, B. Žinić, 2018).

Molecular Structure Analysis

The molecular structure of morpholinium-based compounds, such as N-alkyl-N-methylmorpholinium salts, has been characterized using techniques like single-crystal X-ray diffraction. These studies have provided insights into the conformational changes and phase transitions of these compounds, highlighting the role of hydrogen bonds in their structural stability (Yurong Wei, H. Peng, Haibo Zhang, Xiaohai Zhou, 2009).

Chemical Reactions and Properties

Morpholinium-based compounds participate in various chemical reactions, contributing to the synthesis of important pharmacophores like morpholines, thiomorpholines, and piperazines. For instance, annulation reactions using beta-heteroatom amino compounds and vinyl sulfonium salts have been developed for the direct synthesis of these compounds, offering high yields and addressing challenges associated with traditional methods (M. Yar, E. McGarrigle, V. Aggarwal, 2008).

Physical Properties Analysis

The physical properties of morpholinium-based ionic liquids, such as thermal stability and electrochemical stability, have been extensively studied. These salts have shown to be thermally stable near 673 K and electrochemically stable up to 6 V at room temperature, making them potential candidates for applications in batteries and electrolytic devices (Sukjeong Choi, Ki-sub Kim, Jong-Ho Cha, Huen Lee, J. Oh, Byoung-Bae Lee, 2006).

Chemical Properties Analysis

The chemical properties of morpholinium-based compounds, such as their reactivity and interaction with other molecules, are crucial for their application in various domains. Studies have shown that morpholinium salts can react with amino alcohols to produce heterocyclic compounds like morpholines, piperazines, and others, through a process involving the generation of a vinyl sulfonium salt followed by annulation (M. Yar, E. McGarrigle, V. Aggarwal, 2009).

Scientific Research Applications

  • Photo-electrocatalytic and Biomedical Applications : The synthesis of a compound related to N-Methyl-N-(3-sulfopropyl)morpholinium has shown potential in improving the anchoring on metal oxides. This can enhance its applications in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).

  • Ethanol Production : Morpholinium ionic liquids, particularly when combined with DMSO, have been found to significantly improve ethanol production from rice straw pretreatment. The maximum yield achieved was 94.8% using DMSO as a co-solvent (Kahani et al., 2017).

  • Anion Exchange Membranes : Terminal crosslinking of methyl morpholinium-functionalized poly(arylene ether sulfone)s leads to the production of anion exchange membranes. These membranes exhibit minimal loss in conductivity and reduced water uptake, thus increasing their thermal, mechanical, and chemical stability (Kwon et al., 2018).

  • Ionic Liquid Cations : A method has been developed for the rapid ion exchange chromatography with indirect ultraviolet detection. This method is suitable for determining morpholinium ionic liquid cations, making it applicable for quantitative analysis in general laboratories (Zhang et al., 2017).

  • Biomass Solvents : Certain morpholinium-based ionic liquids have shown moderate to low toxicity and can be used as new solvents for biomass, particularly for dissolving cellulose (Pernak et al., 2011).

  • Electrochemical Applications : Morpholinium-based ionic liquids have demonstrated thermal stability near 673 K and electrochemical stability up to 6 V. This makes them potential candidates for electrolytes in batteries and other electrolytic devices (Choi et al., 2006).

  • Alkaline Fuel Cells : The methyl morpholinium-functionalized poly(ether sulfone) (MM-PES) membrane shows promising properties for alkaline fuel cells, including high hydroxide conductivity and good stability (Hahn et al., 2013).

Safety And Hazards

I couldn’t find specific safety and hazard information for N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt from the search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt from the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBXNWVHYCHHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399457
Record name N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

CAS RN

111282-24-7
Record name N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 3
Reactant of Route 3
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 6
Reactant of Route 6
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

Citations

For This Compound
2
Citations
M Vasudevamurthy - 2006 - ir.canterbury.ac.nz
Living cells accumulate compensatory solutes for protection against the harmful effects of extreme environmental conditions such as high salinity, temperature and desiccation. Even at …
Number of citations: 5 ir.canterbury.ac.nz
MK Vasudevamurthy, M Lever… - Biopolymers …, 2009 - Wiley Online Library
Betaine lowers the melting temperature of deoxyribonucleic acid (DNA) and decreases its dependence on base composition. The effects of synthetic betaine analogs on the melting of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.